6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one
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Overview
Description
6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one is a complex organic compound that features both quinoline and isochromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an anhydride with an imine to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Castagnoli–Cushman reaction or similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and isochromene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline and isochromene derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antioomycete agents against phytopathogens.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one involves the disruption of biological membrane systems in target organisms . This disruption can lead to cell death or inhibition of cell growth. The compound may also interact with specific molecular targets and pathways, although detailed studies are needed to fully elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and have been studied for their biological activities.
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives: These compounds exhibit potent anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Properties
Molecular Formula |
C25H21NO3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C25H21NO3/c27-24(26-14-6-10-17-7-4-5-11-22(17)26)19-12-13-21-20(15-19)16-23(29-25(21)28)18-8-2-1-3-9-18/h1-5,7-9,11-13,15,23H,6,10,14,16H2 |
InChI Key |
OUPKQDRFIYUYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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